Cas no 28202-30-4 (Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)-)

Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- is a fluorinated aromatic compound characterized by the presence of a nitro group and a tetrafluoroethoxy substituent on a methyl-substituted benzene ring. This structure imparts unique chemical properties, including enhanced electron-withdrawing effects and potential stability under harsh conditions. The tetrafluoroethoxy group contributes to increased lipophilicity and resistance to metabolic degradation, making it valuable in specialized applications such as agrochemicals or pharmaceutical intermediates. Its nitro and fluorinated functionalities may also facilitate further synthetic modifications. The compound’s distinct reactivity profile makes it a candidate for use in advanced organic synthesis and materials science, where precise functionalization is required.
Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- structure
28202-30-4 structure
Product Name:Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)-
CAS No:28202-30-4
MF:C9H7F4NO3
MW:253.150396585464
MDL:MFCD00047716
CID:260204
PubChem ID:119891
Update Time:2025-05-20

Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)-
    • 2-Methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
    • 5-nitro-2-tetrafluoroethoxytoluene
    • EINECS 248-896-4
    • PC6777
    • alpha,alpha,beta,beta-Tetrafluoro-2-methyl-4-nitrophenetole
    • SB85505
    • AKOS015891041
    • PS-10413
    • NS00050483
    • 2-methyl-4-nitro-1-(1, 1, 2, 2-tetrafluoroethoxy)benzene
    • FT-0608346
    • 2-(1,1,2,2-Tetrafluoroethoxy)-5-nitrotoluene
    • DTXSID10182467
    • A819370
    • MFCD00047716
    • 2-Tetrafluoroethoxy-5-nitrotoluene
    • Benzene, 2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)-
    • SCHEMBL10498142
    • 28202-30-4
    • DB-047353
    • MDL: MFCD00047716
    • Inchi: 1S/C9H7F4NO3/c1-5-4-6(14(15)16)2-3-7(5)17-9(12,13)8(10)11/h2-4,8H,1H3
    • InChI Key: JHPMFMSCHNLTQM-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(OC1C=CC(=CC=1C)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 253.03600
  • Monoisotopic Mass: 253.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1,44 g/cm3
  • Boiling Point: 90-92°C
  • Flash Point: 124.8 °C
  • Refractive Index: 1.461
  • PSA: 55.05000
  • LogP: 3.66310

Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- Security Information

Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- Pricemore >>

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Additional information on Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)-

Introduction to Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- CAS No. 28202-30-4

Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- (CAS No. 28202-30-4) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of nitroaromatics and fluoroethers, combining a nitro group with a tetrafluoroethoxy substituent. The unique structural features of this molecule make it a valuable candidate for various applications in synthetic chemistry and drug development.

The chemical structure of Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- consists of a benzene ring substituted with a methyl group at the 2-position and a nitro group at the 4-position. Additionally, the 1-position of the benzene ring is linked to a (1,1,2,2-tetrafluoroethoxy) group. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and potential applications.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluoroalkyl groups due to their ability to enhance metabolic stability and bioavailability. The presence of the (1,1,2,2-tetrafluoroethoxy) group in Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- contributes to its stability under various chemical conditions and makes it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in pharmaceutical research. The nitroaromatic core structure is well-known for its role in the synthesis of active pharmaceutical ingredients (APIs). Researchers have been exploring ways to modify these structures to improve their pharmacological properties. The introduction of fluoroethoxy groups can lead to enhanced binding affinity and selectivity towards biological targets.

Recent studies have demonstrated that nitroaromatic compounds can serve as intermediates in the synthesis of antiviral and anticancer agents. The specific substitution pattern in Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- may confer unique interactions with biological receptors or enzymes, making it a valuable scaffold for drug discovery.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluoroethoxy group efficiently. These methods not only enhance the efficiency of the synthesis but also minimize unwanted byproducts.

The role of computational chemistry in understanding the reactivity and properties of Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- cannot be overstated. Molecular modeling studies have provided insights into how the presence of fluoroalkyl groups affects the electronic distribution and steric environment around the benzene ring. These insights are crucial for designing effective synthetic routes and predicting potential applications.

In addition to its pharmaceutical potential, this compound has shown promise in materials science applications. Fluorinated aromatic compounds are known for their thermal stability and resistance to degradation under harsh conditions. These properties make them suitable for use in high-performance polymers and coatings.

The environmental impact of using fluoroalkyl compounds is also an area of active research. While these compounds offer numerous benefits in terms of stability and reactivity, their persistence in the environment raises concerns about long-term ecological effects. Researchers are working on developing strategies to minimize these impacts while maintaining the desirable properties of these molecules.

The future direction of research on Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- is likely to focus on expanding its applications in drug development and materials science. Advances in synthetic chemistry and computational modeling will continue to drive innovation in this field. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into practical applications that benefit society.

In conclusion,Benzene,2-methyl-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)- (CAS No. 28202-30-4) is a versatile compound with significant potential in multiple areas of science and technology. Its unique structural features make it an attractive candidate for further research into pharmaceuticals and advanced materials. As our understanding of its properties continues to grow,so too will its applications across various industries.

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